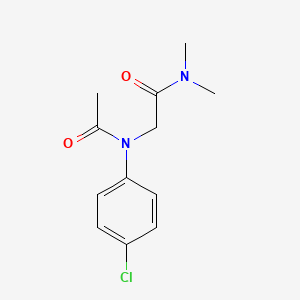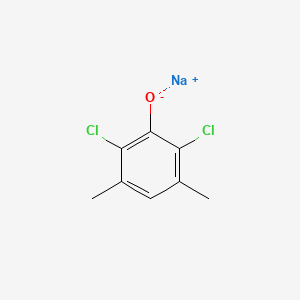
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine is an organic compound formed by the combination of 2-ethylhexanoic acid and 1,1,3,3-tetramethylguanidine in a 1:1 ratio. This compound is known for its colorless, volatile, and flammable nature. It has a molecular formula of C13H29N3O2 and a molar mass of 259.39 g/mol . The compound is soluble in organic solvents such as diethyl ether, alcohols, and ketones, but insoluble in water .
Métodos De Preparación
The preparation of 2-ethylhexanoic acid;1,1,3,3-tetramethylguanidine typically involves esterification reactions. One common method is the reaction of chlorobutanol with ethyl hexanoate to form the desired compound . Industrial production methods often involve the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal. The final step involves the oxidation of 2-ethylhexanal to produce 2-ethylhexanoic acid .
Análisis De Reacciones Químicas
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions with halogens and other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine has a wide range of scientific research applications:
Biology: The compound is used in the preparation of metal-organic compounds, which have applications in biological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound serves as a stabilizer, lubricant, and plasticizer in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-ethylhexanoic acid;1,1,3,3-tetramethylguanidine involves its interaction with molecular targets and pathways. As a strong base, 1,1,3,3-tetramethylguanidine can deprotonate acidic protons, facilitating various chemical reactions. The compound’s ability to form coordination complexes with metal cations also plays a crucial role in its applications in catalysis and polymerization reactions .
Comparación Con Compuestos Similares
2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine can be compared with other similar compounds such as:
2-Methylhexanoic acid: Similar in structure but with a methyl group instead of an ethyl group.
3-Methylhexanoic acid: Another structural isomer with a methyl group at a different position.
2-Ethylhexanol: An alcohol derivative of 2-ethylhexanoic acid.
Valproic acid: A structurally related compound with similar applications in the pharmaceutical industry .
The uniqueness of this compound lies in its combination of a strong base (1,1,3,3-tetramethylguanidine) with a carboxylic acid (2-ethylhexanoic acid), making it versatile for various chemical reactions and applications.
Propiedades
Número CAS |
4347-99-3 |
|---|---|
Fórmula molecular |
C8H16O2.C5H13N3 C13H29N3O2 |
Peso molecular |
259.39 g/mol |
Nombre IUPAC |
2-ethylhexanoic acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C8H16O2.C5H13N3/c1-3-5-6-7(4-2)8(9)10;1-7(2)5(6)8(3)4/h7H,3-6H2,1-2H3,(H,9,10);6H,1-4H3 |
Clave InChI |
IRQKNGBRWKGEOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CN(C)C(=N)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
![3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide](/img/structure/B15343271.png)
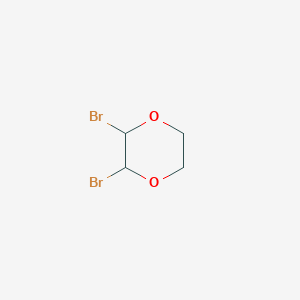
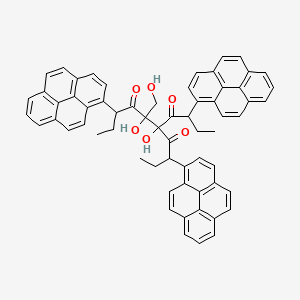
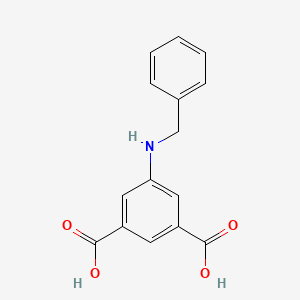
![N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B15343283.png)
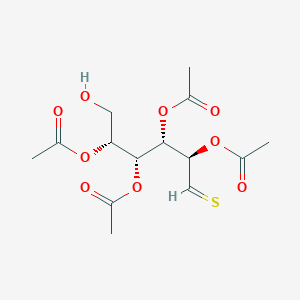
![4-(Benzyl{2-[4-({4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl}amino)phenoxy]ethyl}amino)butanoic acid](/img/structure/B15343295.png)
